N-Thiazol-2-yl-benzene-1,4-diamine
Description
N-Thiazol-2-yl-benzene-1,4-diamine (IUPAC name: N'-[4-(2-amino-4-methyl-1,3-thiazol-5-yl)pyrimidin-2-yl]-N,N-dimethylbenzene-1,4-diamine) is a heterocyclic compound with the molecular formula C₁₆H₁₈N₆S. Its structure features a benzene-1,4-diamine backbone linked to a pyrimidine ring substituted with a 2-amino-4-methylthiazol-5-yl group (Fig. 1). Its synthesis likely involves nucleophilic aromatic substitution (SNAr) reactions, as seen in analogous imidazole-bipyridine derivatives .
Properties
Molecular Formula |
C9H9N3S |
|---|---|
Molecular Weight |
191.26 g/mol |
IUPAC Name |
4-N-(1,3-thiazol-2-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C9H9N3S/c10-7-1-3-8(4-2-7)12-9-11-5-6-13-9/h1-6H,10H2,(H,11,12) |
InChI Key |
MFFLBPXRTWQHAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)NC2=NC=CS2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
DNA Intercalators: IC Series (ICI, IC2, IC5)
The IC series (e.g., IC5: 6-methylpyrido[2,3-f]pyrimidine-2,4-diamine) are bicyclic planar molecules designed for DNA intercalation. Key comparisons include:
- Planarity : Both IC5 and N-Thiazol-2-yl-benzene-1,4-diamine exhibit planar aromatic systems critical for DNA base-pair insertion. However, the thiazole ring in the latter introduces sulfur, altering electronic properties compared to IC5’s pyridine .
- Biological Activity: IC5 showed DNA intercalation comparable to Doxorubicin.
Table 1: Comparison with DNA Intercalators
| Compound | Core Structure | Heteroatoms | DNA Intercalation Efficacy (vs. Doxorubicin) |
|---|---|---|---|
| IC5 | Pyrido-pyrimidine | N, N | Comparable |
| N-Thiazol-2-yl derivative | Thiazole-pyrimidine | N, S | Hypothetically superior (untested) |
Imidazole-Bipyridine Derivatives
The compound N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine shares a benzene-1,4-diamine backbone but substitutes thiazole with imidazole and bipyridine.
- Heteroatom Influence : Imidazole (N-rich) vs. thiazole (N, S) alters electronic density and binding modes. Imidazole derivatives exhibit antimicrobial and anticancer activities , while thiazole-containing compounds may prioritize DNA intercalation due to enhanced planarity.
- Synthetic Routes : Both compounds employ SNAr reactions, but the thiazole derivative requires specialized thiosemicarbazide intermediates (e.g., as in benzodioxine-thiadiazole syntheses ).
Table 2: Functional Group Impact on Bioactivity
| Compound | Heterocycle | Key Biological Activities |
|---|---|---|
| Imidazole-bipyridine | Imidazole | Antimicrobial, anticancer |
| N-Thiazol-2-yl derivative | Thiazole | Hypothetical: DNA intercalation, enzyme inhibition |
Thiadiazole-Fused Benzodioxins
Compounds like 1,4-benzodioxin-based 1,3,4-thiadiazole-fused-[1,2,4]-thiadiazole () feature fused sulfur-containing heterocycles.
- Structural Divergence : Thiadiazole-fused systems lack the pyrimidine-thiazole linkage, reducing planarity but increasing rigidity.
- Biological Targets : Thiadiazole derivatives inhibit α-amylase/α-glucosidase , whereas this compound’s pyrimidine-thiazole system may target kinases or DNA.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
